
Tetrahydropyrimidin-4(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyrimidin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyrimidine ring that is partially saturated, making it a tetrahydropyrimidine derivative. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydropyrimidin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-keto esters in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and specific pH levels to ensure the successful formation of the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydropyrimidin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce various alkyl or acyl-substituted pyrimidines.
Applications De Recherche Scientifique
Tetrahydropyrimidin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Tetrahydropyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Tetrahydropyrimidine: A closely related compound with a similar structure but lacking the hydrochloride group.
Pyrimidine-2,4-dione: Another derivative with different functional groups attached to the pyrimidine ring.
Uniqueness: Tetrahydropyrimidin-4(1H)-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Propriétés
Formule moléculaire |
C4H9ClN2O |
|---|---|
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
1,3-diazinan-4-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c7-4-1-2-5-3-6-4;/h5H,1-3H2,(H,6,7);1H |
Clé InChI |
ZUJKPLBKIWKSSE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCNC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
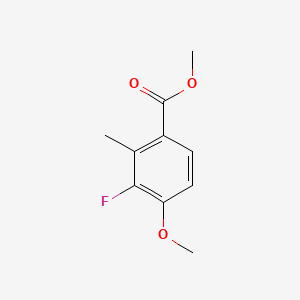
![(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14023158.png)
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)


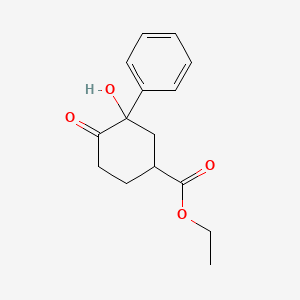


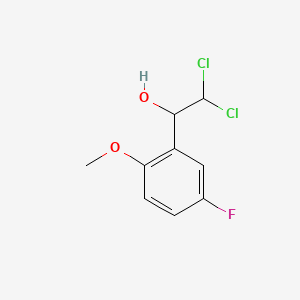
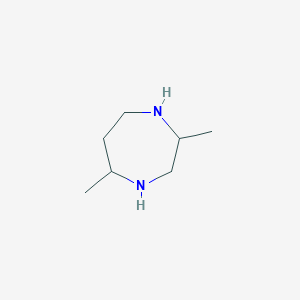
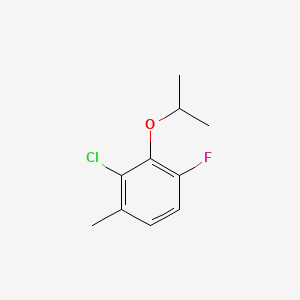
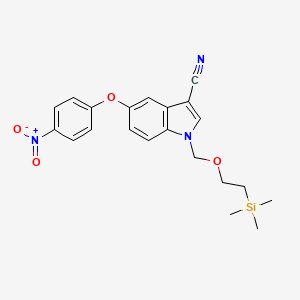
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
